molecular formula C11H8F2N2OS B1486822 6-(2,6-difluorophenyl)-2-(methylthio)pyrimidin-4(3H)-one CAS No. 2097967-44-5

6-(2,6-difluorophenyl)-2-(methylthio)pyrimidin-4(3H)-one

Cat. No.: B1486822
CAS No.: 2097967-44-5
M. Wt: 254.26 g/mol
InChI Key: KPPLYCXBAVLNKS-UHFFFAOYSA-N
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Description

6-(2,6-Difluorophenyl)-2-(methylthio)pyrimidin-4(3H)-one is a chemical compound characterized by its unique structure, which includes a pyrimidinone ring substituted with a 2,6-difluorophenyl group and a methylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(2,6-difluorophenyl)-2-(methylthio)pyrimidin-4(3H)-one typically involves multiple steps, starting with the formation of the pyrimidinone core. One common approach is the reaction of a suitable pyrimidinone precursor with 2,6-difluorophenyl isocyanate and methylthio reagents under controlled conditions. The reaction conditions often require the use of a base, such as triethylamine, and a solvent like dichloromethane.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The process would be optimized to minimize by-products and maximize the efficiency of the reaction. Purification steps, such as recrystallization or chromatography, would be employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

  • Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium methoxide.

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of reduced derivatives, such as alcohols or amines.

  • Substitution: Introduction of various functional groups, leading to derivatives with different biological or chemical properties.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology: In biological research, 6-(2,6-difluorophenyl)-2-(methylthio)pyrimidin-4(3H)-one may be used to study enzyme inhibition or as a probe to investigate biological pathways.

Medicine: This compound has potential medicinal applications, particularly in the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for therapeutic agents.

Industry: In the industrial sector, this compound can be utilized in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism by which 6-(2,6-difluorophenyl)-2-(methylthio)pyrimidin-4(3H)-one exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 2,6-Difluorophenyl isocyanate

  • Methylthio pyrimidinone derivatives

  • Fluorinated pyrimidinones

Uniqueness: 6-(2,6-difluorophenyl)-2-(methylthio)pyrimidin-4(3H)-one stands out due to its specific combination of fluorine and methylthio groups, which can impart unique chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

4-(2,6-difluorophenyl)-2-methylsulfanyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F2N2OS/c1-17-11-14-8(5-9(16)15-11)10-6(12)3-2-4-7(10)13/h2-5H,1H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPPLYCXBAVLNKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=CC(=O)N1)C2=C(C=CC=C2F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F2N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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